molecular formula C10H16N5O14P3 B147903 Guanosine-5'-triphosphate CAS No. 139021-15-1

Guanosine-5'-triphosphate

Cat. No. B147903
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-5'-triphosphate (GTP) is a nucleotide that plays a crucial role in various cellular processes, including protein synthesis, signal transduction, and energy metabolism. GTP belongs to the family of guanine nucleotides, which also includes guanosine diphosphate (GDP) and guanosine monophosphate (GMP).

Mechanism Of Action

Guanosine-5'-triphosphate acts as a molecular switch in various cellular processes by binding to Guanosine-5'-triphosphate-binding proteins and inducing conformational changes that activate or deactivate the protein. Guanosine-5'-triphosphate-binding proteins, also known as G-proteins, are involved in various signaling pathways, including the regulation of ion channels, the activation of protein kinases, and the modulation of gene expression.

Biochemical And Physiological Effects

Guanosine-5'-triphosphate has several biochemical and physiological effects, including its role in protein synthesis, energy metabolism, and signal transduction. Guanosine-5'-triphosphate is required for the initiation of protein synthesis, as it is used to form the initiation complex that binds to the ribosome. Guanosine-5'-triphosphate is also involved in the regulation of energy metabolism, as it is used to generate ATP through oxidative phosphorylation. Finally, Guanosine-5'-triphosphate is involved in the regulation of signal transduction pathways, as it is required for the activation of various signaling molecules, such as G-proteins and protein kinases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Guanosine-5'-triphosphate in lab experiments is its availability, as it can be easily synthesized or purchased from commercial sources. Guanosine-5'-triphosphate is also stable and can be stored for long periods without degradation. However, one of the limitations of using Guanosine-5'-triphosphate is its hydrolysis, as it can be rapidly converted to GDP and phosphate by the enzyme Guanosine-5'-triphosphatease. This can lead to the depletion of Guanosine-5'-triphosphate and the loss of experimental data.

Future Directions

There are several future directions for the study of Guanosine-5'-triphosphate, including its role in disease pathology and the development of new therapies. Guanosine-5'-triphosphate has been implicated in several diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Further research is needed to elucidate the mechanisms by which Guanosine-5'-triphosphate contributes to these diseases and to develop new therapies that target Guanosine-5'-triphosphate-related pathways. Additionally, the development of new methods for the synthesis and detection of Guanosine-5'-triphosphate will enable more precise and accurate measurements of Guanosine-5'-triphosphate levels in cells and tissues.
Conclusion:
In conclusion, Guanosine-5'-triphosphate is a nucleotide that plays a crucial role in various cellular processes, including protein synthesis, signal transduction, and energy metabolism. Guanosine-5'-triphosphate is synthesized through a complex process involving several enzymes and has a wide range of scientific research applications. Guanosine-5'-triphosphate acts as a molecular switch in various cellular processes by binding to Guanosine-5'-triphosphate-binding proteins and inducing conformational changes that activate or deactivate the protein. Guanosine-5'-triphosphate has several biochemical and physiological effects, including its role in protein synthesis, energy metabolism, and signal transduction. While Guanosine-5'-triphosphate has several advantages for lab experiments, its hydrolysis can be a limitation. Finally, there are several future directions for the study of Guanosine-5'-triphosphate, including its role in disease pathology and the development of new therapies.

Scientific Research Applications

Guanosine-5'-triphosphate has a wide range of scientific research applications, including its use as a substrate for various enzymes, a cofactor for Guanosine-5'-triphosphate-binding proteins, and a source of energy for cellular processes. Guanosine-5'-triphosphate is also used in the study of signal transduction pathways, as it is involved in the activation of various signaling molecules, such as G-proteins and protein kinases.

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-triphosphate

CAS RN

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Record name Guanosine triphosphate
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Record name Guanosine-5'-Triphosphate
Source DrugBank
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Record name Guanosine triphosphate
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Record name Guanosine 5'-(tetrahydrogen triphosphate)
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Record name Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt
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Record name Guanosine 5'-(disodium dihydrogen triphosphate)
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Record name GUANOSINE TRIPHOSPHATE
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Record name Guanosine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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